molecular formula C8H10ClN B3090415 2-(Chloromethyl)-3,6-dimethylpyridine CAS No. 1211528-35-6

2-(Chloromethyl)-3,6-dimethylpyridine

Cat. No.: B3090415
CAS No.: 1211528-35-6
M. Wt: 155.62
InChI Key: FRMBNSIQEAQMCZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3,6-dimethylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its chloromethyl group attached to the second carbon of the pyridine ring and two methyl groups at the third and sixth positions. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3,6-dimethylpyridine typically involves the chloromethylation of 3,6-dimethylpyridine. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons of the pyridine ring then attack the electrophilic carbon, followed by rearomatization of the ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar chloromethylation reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3,6-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or amines under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like 2-(aminomethyl)-3,6-dimethylpyridine or 2-(thiomethyl)-3,6-dimethylpyridine.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Dihydropyridines.

Scientific Research Applications

2-(Chloromethyl)-3,6-dimethylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3,6-dimethylpyridine depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)pyridine: Lacks the methyl groups at the third and sixth positions.

    3,6-Dimethylpyridine: Does not have the chloromethyl group.

    2-(Bromomethyl)-3,6-dimethylpyridine: Similar structure but with a bromomethyl group instead of chloromethyl.

Uniqueness

2-(Chloromethyl)-3,6-dimethylpyridine is unique due to the presence of both the chloromethyl group and the two methyl groups, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various chemical and biological applications.

Properties

IUPAC Name

2-(chloromethyl)-3,6-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-3-4-7(2)10-8(6)5-9/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMBNSIQEAQMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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